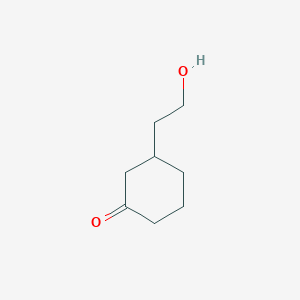

3-(2-Hydroxyethyl)cyclohexanone

CAS No.:

Cat. No.: VC15743771

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O2 |

|---|---|

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 3-(2-hydroxyethyl)cyclohexan-1-one |

| Standard InChI | InChI=1S/C8H14O2/c9-5-4-7-2-1-3-8(10)6-7/h7,9H,1-6H2 |

| Standard InChI Key | WFGVSEXEHXSKPI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CC(=O)C1)CCO |

Introduction

Chemical Identity and Structural Features

Nomenclature and Formula

3-(2-Hydroxyethyl)cyclohexanone is systematically named as 3-(2-hydroxyethyl)cyclohexan-1-one under IUPAC conventions. Its molecular formula reflects a cyclohexanone backbone modified by a 2-hydroxyethyl group. The SMILES notation accurately represents its stereochemistry .

Physicochemical Properties

Key physical properties are summarized below:

The compound’s hydroxy and ketone functional groups confer both hydrophilic and lipophilic characteristics, making it soluble in ethanol, acetone, and dichloromethane .

Synthesis and Manufacturing

Laboratory-Scale Preparation

Small-scale synthesis may involve:

-

Aldol Condensation: Reacting cyclohexanone with ethylene oxide under basic conditions to form the hydroxyethyl adduct.

-

Purification: Chromatographic separation (e.g., silica gel) to isolate the product .

Reported yields for similar compounds reach 53% after optimization , though specific data for 3-(2-hydroxyethyl)cyclohexanone remain scarce.

Reactivity and Functionalization

Oxidation and Reduction

The ketone group in 3-(2-hydroxyethyl)cyclohexanone is susceptible to reduction using agents like sodium borohydride () or catalytic hydrogenation, yielding corresponding cyclohexanol derivatives. Conversely, oxidation of the hydroxyethyl side chain could generate carboxylic acids or ketones, though such transformations require careful control to avoid over-oxidation.

Etherification and Esterification

The hydroxyl group participates in etherification (e.g., with alkyl halides) or esterification (e.g., with acyl chlorides). These reactions expand its utility in synthesizing surfactants or polymer precursors .

Applications in Scientific Research

Pharmaceutical Intermediates

3-(2-Hydroxyethyl)cyclohexanone is employed in constructing bioactive molecules. For instance, its cyclohexane ring serves as a rigid scaffold in drug candidates targeting neurological disorders. Derivatives of this compound have shown preliminary activity in in vitro models of inflammation and cancer .

Polymer Chemistry

The compound’s bifunctional nature (ketone and alcohol) makes it a candidate for polycondensation reactions. Copolymerizing it with diacids or diesters could yield polyesters with tailored thermal properties .

Research Gaps and Future Directions

Despite its utility, critical data gaps persist:

-

Thermodynamic Properties: Experimental determination of boiling/melting points.

-

Catalytic Applications: Exploration in asymmetric synthesis.

-

Toxicological Profiles: Systematic in vivo safety studies.

Future research should prioritize scalable synthesis routes and mechanistic studies to unlock broader industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume